An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 218631-44-8)
An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 218631-44-8)
Abstract
This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities.[1][2][3] This document delves into the chemical synthesis, physicochemical properties, and explores the mechanistic basis for its potential as an anti-inflammatory and analgesic agent. Detailed experimental protocols are provided to facilitate further research and application of this promising molecule in drug discovery and development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[1][2] Notable examples include the selective COX-2 inhibitor Celecoxib, used for pain and inflammation management, demonstrating the scaffold's potential in developing targeted therapies with improved safety profiles.[3] The compound 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid belongs to this privileged class of molecules and has been identified as a valuable intermediate in organic synthesis and a candidate for the development of novel therapeutic agents, particularly in the fields of pain management and inflammation.[4]
Chemical Synthesis and Characterization
The synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is most effectively achieved through a two-step process rooted in the classical Knorr pyrazole synthesis. This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by hydrolysis.[5][6]
Synthetic Workflow
The synthesis proceeds via the formation of the corresponding ethyl ester, ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, which is then hydrolyzed to the desired carboxylic acid.
Caption: Synthetic pathway for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
This protocol is based on the well-established Knorr pyrazole synthesis methodology.[5][6]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
-
Reaction Initiation: Add ethyl 2,4-dioxopentanoate (1 equivalent) to the solution. A mild acid catalyst, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl ester.
Protocol 2: Hydrolysis to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
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Reaction Setup: Dissolve the synthesized ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2N HCl) to a pH of approximately 2-3.
-
Product Collection: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product.
Physicochemical and Spectroscopic Characterization
| Property | Value | Source |
| CAS Number | 218631-44-8 | [7] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [7] |
| Molecular Weight | 232.24 g/mol | [7] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 160-166 °C | [4] |
| XLogP3 | 2.1 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
Spectroscopic Data (Predicted and from Related Structures):
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets), a singlet for the pyrazole ring proton, a singlet for the methyl group, and a singlet for the methoxy group.[8][9][10]
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¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the carbons of the pyrazole and phenyl rings, and the methyl and methoxy carbons.[8][9][10]
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IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and various C=C and C-N stretching vibrations from the aromatic rings.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]+ at m/z 232, corresponding to the molecular weight of the compound.[11]
Biological Activity and Mechanism of Action
While specific quantitative biological data for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is not extensively published, the well-documented anti-inflammatory and analgesic properties of closely related pyrazole derivatives provide a strong basis for its potential therapeutic applications.[3][12]
Anti-inflammatory and Analgesic Potential
The primary mechanism of action for many anti-inflammatory pyrazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.
Caption: Proposed mechanism of action via COX-2 inhibition.
The structural features of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, particularly the 1,5-diaryl substitution pattern, are consistent with those of known COX-2 inhibitors.[13] The 4-methoxyphenyl group at the N1 position and the carboxylic acid at the C5 position are crucial for binding to the active site of the COX-2 enzyme.
Protocols for Biological Evaluation
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay is a standard method to determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2.
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Enzyme Preparation: Dilute purified ovine or human COX-1 and COX-2 enzymes to the desired concentration in a suitable buffer (e.g., Tris-HCl).
-
Compound Preparation: Prepare serial dilutions of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in DMSO.
-
Assay Reaction: In a 96-well plate, add the assay buffer, a fluorogenic probe, and the test compound dilutions. Include controls with a known COX-1 inhibitor (e.g., SC-560) and a COX-2 inhibitor (e.g., Celecoxib).
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to initiate the pre-incubation.
-
Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Applications in Research and Drug Development
1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid serves as a versatile platform for further chemical modification and drug design.
-
Lead Optimization: The carboxylic acid moiety can be derivatized into esters, amides, or other functional groups to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.
-
Structure-Activity Relationship (SAR) Studies: The phenyl ring and the methyl group can be substituted to explore the impact of different electronic and steric properties on biological activity and selectivity.
-
Development of Novel Analgesics and Anti-inflammatory Drugs: Given its structural similarity to known COX-2 inhibitors, this compound is a strong candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID) with a potentially improved side-effect profile.
-
Agrochemical Research: Pyrazole derivatives are also known for their applications in agriculture as herbicides and fungicides, suggesting a potential avenue for the application of this compound.[4]
Conclusion
1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical routes, and its structural features strongly suggest a mechanism of action involving the inhibition of COX enzymes. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to further investigate its therapeutic potential as a novel anti-inflammatory and analgesic agent. Future studies should focus on obtaining quantitative biological data for this specific compound and exploring its structure-activity relationships to optimize its pharmacological profile.
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